Cas no 1897470-18-6 (tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate)

Tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate is a carbamate-protected aniline derivative featuring a ketone-functionalized side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine functionality, enabling selective reactions at other sites. The 2-oxopropyl moiety offers additional reactivity for further derivatization, such as condensation or reduction reactions. Its stable crystalline form ensures ease of handling and storage. This compound is valued for its compatibility with a range of synthetic conditions, making it a practical choice for multistep synthesis in medicinal chemistry and material science applications.
tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate structure
1897470-18-6 structure
Product name:tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate
CAS No:1897470-18-6
MF:C14H19NO3
MW:249.305564165115
CID:5254309

tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate
    • Inchi: 1S/C14H19NO3/c1-10(16)8-11-6-5-7-12(9-11)15-13(17)18-14(2,3)4/h5-7,9H,8H2,1-4H3,(H,15,17)
    • InChI Key: CWEVWFWETRGMDM-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CC=CC(=C1)CC(C)=O)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 307
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55.4

tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-396771-0.05g
tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate
1897470-18-6 95.0%
0.05g
$647.0 2025-03-16
Enamine
EN300-396771-1.0g
tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate
1897470-18-6 95.0%
1.0g
$770.0 2025-03-16
Enamine
EN300-396771-0.5g
tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate
1897470-18-6 95.0%
0.5g
$739.0 2025-03-16
Enamine
EN300-396771-0.1g
tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate
1897470-18-6 95.0%
0.1g
$678.0 2025-03-16
Enamine
EN300-396771-5.0g
tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate
1897470-18-6 95.0%
5.0g
$2235.0 2025-03-16
Enamine
EN300-396771-0.25g
tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate
1897470-18-6 95.0%
0.25g
$708.0 2025-03-16
Enamine
EN300-396771-2.5g
tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate
1897470-18-6 95.0%
2.5g
$1509.0 2025-03-16
Enamine
EN300-396771-10.0g
tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate
1897470-18-6 95.0%
10.0g
$3315.0 2025-03-16

tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate Related Literature

Additional information on tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate

Introduction to Tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate (CAS No. 1897470-18-6)

Tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate, identified by its Chemical Abstracts Service (CAS) number 1897470-18-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, agrochemicals, and material science. The unique structural features of Tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate, particularly its tert-butyl and 3-(2-oxopropyl)phenyl substituents, contribute to its distinctive chemical properties and potential biological activities.

The structure of this compound consists of a carbamate functional group linked to a phenyl ring substituted with a 2-oxopropyl moiety, further modified by a tert-butyl group. This arrangement imparts specific steric and electronic characteristics that make it a valuable intermediate in synthetic chemistry. The tert-butyl group enhances the compound's stability and reactivity, while the 3-(2-oxopropyl)phenyl moiety introduces additional functional sites for further derivatization. Such structural motifs are often exploited in the design of bioactive molecules due to their ability to modulate interactions with biological targets.

In recent years, there has been growing interest in carbamate-based compounds for their potential therapeutic applications. Carbamates have been explored as pharmacophores in various drug classes, including neuroactive agents, antihypertensives, and anticonvulsants. The biological activity of Tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate has been investigated in several preclinical studies, where it has shown promise as a modulator of enzyme activity and receptor binding. Specifically, its interaction with serine/threonine proteases and other metabolic enzymes has been studied for its potential in developing novel therapeutic strategies.

One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. The synthetic utility of Tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate lies in its ability to serve as a precursor for more complex molecules. Researchers have utilized this compound to develop derivatives with enhanced pharmacological properties. For instance, modifications at the phenolic ring or the carbamate group can lead to compounds with improved solubility, bioavailability, or target specificity. These findings highlight the importance of Tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate in drug discovery pipelines.

The chemical properties of this compound also make it suitable for applications beyond pharmaceuticals. In material science, carbamates are known for their role in polymer synthesis and as additives that improve material performance. The presence of both polar and non-polar groups in Tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate allows it to interact effectively with a wide range of matrices, making it a candidate for use in coatings, adhesives, and specialty chemicals. Additionally, its stability under various conditions makes it a reliable choice for industrial applications.

Recent advancements in computational chemistry have further enhanced the understanding of Tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate's reactivity and function. Molecular modeling studies have provided insights into how the compound interacts with biological targets at the atomic level. These simulations have been instrumental in predicting potential side effects and optimizing synthetic routes. By leveraging computational tools, researchers can accelerate the development of derivatives with tailored properties, reducing the time and cost associated with traditional trial-and-error approaches.

The pharmacokinetic profile of this compound is another area of active investigation. Studies have examined how Tert-butyl N-[3-(2-oxopropyl)phenyl]carbamate is metabolized and excreted in vivo. Understanding these processes is crucial for determining optimal dosing regimens and minimizing adverse effects. Metabolomic analyses have revealed that the compound undergoes specific enzymatic transformations, providing valuable data for drug development. These insights are being used to design next-generation carbamate-based drugs that exhibit improved pharmacokinetic profiles.

Moreover, the environmental impact of carbamate compounds has been a focus of research efforts. Sustainable chemistry approaches have been explored to develop greener synthetic methods for producing derivatives like Tert-butyl N-[3-(2-oxoproplyl)phenyIcarbamate]. Catalytic processes and solvent-free reactions have been investigated to reduce waste generation and energy consumption. Such initiatives align with global efforts to promote green chemistry principles and ensure that pharmaceutical development is environmentally responsible.

The future prospects for Tert-butyl N-[3-(2-oxoproplyl)phenyIcarbamate] are promising, given its versatility and potential applications across multiple domains. Ongoing research aims to uncover new biological activities and expand its utility in drug discovery and material science. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to breakthroughs that benefit society.

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